molecular formula C24H33N3O8S- B1679454 2-Propoxyethyl-1,4-dihydro-5-((isopropylsulfamoyl)acetyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinate CAS No. 103295-92-7

2-Propoxyethyl-1,4-dihydro-5-((isopropylsulfamoyl)acetyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinate

Cat. No. B1679454
M. Wt: 523.6 g/mol
InChI Key: PFWSHFUEGUFZHV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 18-3981 inhibits myocardial Ca2+ channels. The KD value of Ro 18-3981 (1.0 nM) was similar to the IC50 value for blockade of ICa at a Vh of -20 mV (2.3 nM), i.e. at a level of near-maximal depolarization.

properties

CAS RN

103295-92-7

Product Name

2-Propoxyethyl-1,4-dihydro-5-((isopropylsulfamoyl)acetyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinate

Molecular Formula

C24H33N3O8S-

Molecular Weight

523.6 g/mol

IUPAC Name

2-propoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-5-[2-(propan-2-ylsulfamoyl)acetyl]-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H33N3O8S/c1-6-10-34-11-12-35-24(29)22-17(5)25-16(4)21(20(28)14-36(32,33)26-15(2)3)23(22)18-8-7-9-19(13-18)27(30)31/h7-9,13,15,23,25-26H,6,10-12,14H2,1-5H3

InChI Key

PFWSHFUEGUFZHV-UHFFFAOYSA-M

SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)CS(=O)(=O)NC(C)C)C)C

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)CS(=O)(=O)NC(C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-propoxyethyl-1,4-dihydro-5-((isopropylsulfamoyl)acetyl)-2,6-dimethyl-4-(3-nitrophenyl)nicotinate
Ro 18-3981
RO-183981

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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